2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole
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Overview
Description
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole is a complex organic compound known for its unique structure and versatile applications. This compound features a combination of triazole, pyrrolidine, phenyl, and oxazole rings, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole typically involves multiple steps, including the formation of the triazole and oxazole rings, followed by their integration with the pyrrolidine and phenyl groups. Common synthetic routes include:
Formation of Triazole Ring:
Formation of Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Integration of Functional Groups: The final step involves coupling the triazole and oxazole rings with the pyrrolidine and phenyl groups using various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the triazole ring, converting it to dihydrotriazole derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives .
Scientific Research Applications
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that facilitate catalytic reactions.
Pathways Involved: In biological systems, it participates in bioorthogonal reactions, enabling the labeling and tracking of biomolecules without interfering with native biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Uniqueness
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry and bioorthogonal reactions makes it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
2-[1-[(1-tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-16(2)21-20(17-10-7-6-8-11-17)24-22(29-21)19-12-9-13-27(19)14-18-15-28(26-25-18)23(3,4)5/h6-8,10-11,15-16,19H,9,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAABHVZPLVTDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(O1)C2CCCN2CC3=CN(N=N3)C(C)(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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